(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a trifluoromethylsulfanyl group, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the individual’s physiological condition. The trifluoromethylsulfanyl group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method includes the use of trifluoromethylthiolating agents under controlled conditions to achieve the desired substitution on the butanoic acid derivative. The reaction conditions often require a base to facilitate the nucleophilic substitution and a solvent such as dichloromethane to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the pure compound. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, particularly those requiring fluorinated compounds for enhanced activity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-3-(trifluoromethylsulfanyl)propanoic acid
- (2R)-2-Amino-4-(trifluoromethylsulfanyl)pentanoic acid
- (2R)-2-Amino-4-(trifluoromethylsulfanyl)hexanoic acid
Uniqueness
(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethylsulfanyl group imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNGZWHOIVCJA-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC(F)(F)F)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.